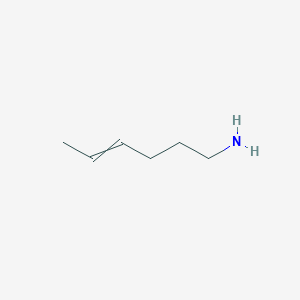

Hex-4-enylamine

Description

Properties

CAS No. |

60168-05-0 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

hex-4-en-1-amine |

InChI |

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2-3H,4-7H2,1H3 |

InChI Key |

AZJUGPLDDAZZTB-UHFFFAOYSA-N |

SMILES |

CC=CCCCN |

Canonical SMILES |

CC=CCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-N-Hexylbenzylamine and Analogous Amines

Key Observations :

- Steric and Electronic Effects : 4-N-Hexylbenzylamine’s benzyl group introduces steric hindrance and electron-rich aromaticity, distinguishing it from linear aliphatic amines like hexylamine. This affects reactivity in nucleophilic substitutions and catalytic hydrogenation .

- Solubility: Compared to hexylamine (highly water-miscible), 4-N-Hexylbenzylamine’s hydrophobic benzyl group reduces aqueous solubility, favoring organic solvents like ethanol or methanol .

Analytical and Regulatory Profiles

- LCMS/HPLC : Patent data for structurally related amines (e.g., m/z 245 [M+H]⁺, HPLC retention time: 0.75 minutes) suggest that 4-N-Hexylbenzylamine (theoretical m/z 192.3 [M+H]⁺) would exhibit distinct chromatographic behavior due to higher molecular weight and hydrophobicity .

- Regulatory Status : Unlike hexylamine (classified as corrosive) or benzylamine (toxic to aquatic life), 4-N-Hexylbenzylamine lacks stringent hazard labeling, though precautionary measures are advised due to data gaps .

Preparation Methods

Azide Reduction Pathway

The azide reduction method is a widely employed strategy for synthesizing primary amines, including hex-4-enylamine. This approach involves the conversion of an alcohol precursor to an azide intermediate, followed by reduction to the amine.

Synthesis of Trans-Hex-4-enylamine

The synthesis begins with trans-hex-4-en-1-ol as the starting material. The alcohol is first converted to its tosylate derivative using tosyl chloride (TsCl) in the presence of sodium hydroxide (NaOH) and potassium hydroxide (KOH) in diethyl ether at 0°C. This step proceeds with high efficiency, yielding the tosylate as a reactive intermediate.

Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures produces trans-6-azido-hex-2-ene . The azide intermediate is then reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in dry ether under reflux conditions. This two-step sequence achieves an overall yield of 68% (80% for azide formation, 85% for reduction).

Key Characterization Data:

Nitrile Reduction Pathway

An alternative route involves the alkylation of nitriles followed by reduction. This method is advantageous for introducing branching or stereochemical complexity.

Alkylation of Isobutyronitrile

Isobutyronitrile is deprotonated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The resulting enolate undergoes alkylation with 1-bromo-3-pentene at 0°C, yielding trans-2,2-dimethyl-hept-4-enenitrile . This step proceeds in 80% yield , with the reaction’s stereoselectivity attributed to the bulkiness of the LDA base.

Reduction to Primary Amine

The nitrile intermediate is reduced using LiAlH₄ in dry ether under reflux. This step converts the nitrile group to a primary amine while preserving the double bond’s geometry, yielding trans-2,2-dimethyl-hept-4-enylamine in 80% yield . While this example describes a heptenylamine derivative, the methodology is directly applicable to this compound by adjusting the alkyl halide chain length.

Key Characterization Data:

Alternative Synthetic Routes

Catalytic Amination

Recent advances in transition-metal catalysis, such as yttrium complex-mediated reactions , hint at potential routes for stereoselective amination. For example, yttrium precatalysts like [Li(THF)₄][Y(CH₂SiMe₃)₄] facilitate C-N bond formation in unsaturated hydrocarbons. While these methods remain underexplored for this compound, they represent a promising area for future research.

Characterization and Analytical Data

This compound and its intermediates are rigorously characterized using spectroscopic and chromatographic techniques:

Comparative Analysis of Methods

Efficiency and Scalability

- Azide Reduction : Offers moderate yields but requires handling toxic azide intermediates.

- Nitrile Reduction : Higher yields and better stereocontrol, albeit with costly reagents like LDA.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to synthesize Hex-4-enylamine?

- Experimental design must prioritize reproducibility by detailing reaction conditions (e.g., temperature, solvent, catalyst) and characterization methods. Include control experiments to isolate variables influencing yield or purity. For novel compounds, provide NMR, IR, and mass spectrometry data to confirm structure and purity .

- Example Table: Common Characterization Techniques

| Method | Purpose | Key Parameters |

|---|---|---|

| H/C NMR | Structural confirmation | Chemical shifts, splitting |

| IR Spectroscopy | Functional group identification | Absorption bands (e.g., C=C) |

| GC-MS | Purity assessment and molecular weight | Retention time, m/z ratio |

Q. How can researchers conduct an effective literature review on this compound?

- Use databases like SciFinder and PubMed with keywords: "this compound synthesis," "reactivity," "spectroscopic data." Prioritize primary literature and assess source credibility (e.g., peer-reviewed journals). Identify gaps such as unexplored reaction pathways or conflicting mechanistic studies .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. For inhalation risks, employ respirators in high-exposure scenarios. Dispose of waste via approved chemical protocols (e.g., neutralization for amines) .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on this compound’s reactivity?

- Conduct replication studies under standardized conditions to isolate variables (e.g., solvent polarity, temperature). Apply statistical tools (t-tests, ANOVA) to evaluate significance of discrepancies. Cross-reference experimental setups in conflicting studies to identify methodological differences (e.g., catalyst loading, purification techniques) .

Q. What methodologies optimize reaction conditions for this compound synthesis?

- Employ Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time). Use response surface modeling to identify optimal conditions. Validate with kinetic studies (e.g., monitoring by GC) and compare yields/purity against literature benchmarks .

Q. How can computational chemistry predict this compound’s interaction with biological targets?

- Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to simulate binding affinities. Validate predictions with experimental assays (e.g., enzyme inhibition studies) and calibrate models using published crystallographic data .

Q. What strategies ensure robust data management in this compound research?

- Organize raw data (e.g., chromatograms, spectra) in indexed digital repositories. Include metadata (instrument settings, calibration details) for reproducibility. For publications, supplement main findings with supporting information (e.g., crystallographic files, kinetic plots) to enhance transparency .

Methodological Guidance

- Ethical Data Presentation : Avoid selective reporting; disclose all replicates, including outliers. Use error bars in graphs to represent standard deviation and annotate uncertainties in spectroscopic data .

- Interdisciplinary Integration : Combine synthetic chemistry with computational or biochemical methods (e.g., studying this compound’s role as a chiral building block in drug discovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.